molecular formula C20H14N2O3 B2503563 3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 681282-39-3

3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

Número de catálogo: B2503563
Número CAS: 681282-39-3
Peso molecular: 330.343
Clave InChI: RPBVHEVTQXVWDL-ZHACJKMWSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-[3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid ( 681282-39-3) is a high-purity chemical building block designed for pharmaceutical research and development, particularly in the field of anticancer agent discovery. This compound features a benzofuran–pyrazole hybrid scaffold, a structure of high interest in medicinal chemistry due to its potential for multi-targeting kinase suppression . Research indicates that analogues based on this core structure demonstrate promising antiproliferative activity and have been investigated as potential inhibitors of key protein kinases, including B-Raf (V600E), c-Met, Pim-1, EGFR (WT), and VEGFR-2 . The (E)-isomeric structure of the prop-2-enoic acid chain, confirmed by its SMILES notation (C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)/C=C/C(=O)O), makes it a versatile intermediate for the synthesis of more complex molecules via conjugation reactions . With a molecular formula of C20H14N2O3 and a molecular weight of 330.34 g/mol, this compound is suited for use in hit-to-lead optimization campaigns and structure-activity relationship (SAR) studies . Researchers can utilize this intermediate to create novel hybrids conjugated with various aromatic and heterocyclic ring systems, exploring their efficacy and mechanism of action against a panel of cancer cell lines . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

(E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14N2O3/c23-19(24)11-10-15-13-22(16-7-2-1-3-8-16)21-20(15)18-12-14-6-4-5-9-17(14)25-18/h1-13H,(H,23,24)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPBVHEVTQXVWDL-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC4=CC=CC=C4O3)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901331095
Record name (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

42.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26724277
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

681282-39-3
Record name (E)-3-[3-(1-benzofuran-2-yl)-1-phenylpyrazol-4-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901331095
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid typically involves multi-step organic reactions One common method starts with the preparation of the benzofuran and pyrazole intermediates, which are then coupled through a series of reactions involving condensation and cyclization

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. Reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to alter the oxidation state of the compound.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under various conditions, such as acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce simpler hydrocarbon structures.

Aplicaciones Científicas De Investigación

Research indicates that compounds containing pyrazole and benzofuran moieties exhibit significant biological activities, including:

  • Anticancer Activity : Studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms.
  • Anti-inflammatory Properties : The compound has demonstrated potential as an anti-inflammatory agent in preclinical models.
  • Antimicrobial Effects : Preliminary tests indicate activity against certain bacterial strains.

Case Study: Anticancer Activity

A recent study explored the anticancer properties of similar pyrazole derivatives in human cancer cell lines. The results indicated that these compounds could induce apoptosis and inhibit cell migration, suggesting their potential as therapeutic agents in cancer treatment .

Material Science Applications

Beyond medicinal chemistry, 3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid has potential applications in material science due to its unique structural properties:

  • Polymer Chemistry : The acrylic acid functional group allows for incorporation into polymer matrices, potentially enhancing material properties such as thermal stability and mechanical strength.
  • Nanotechnology : Its ability to form complexes with metal ions suggests applications in nanomaterial synthesis and catalysis.

Mecanismo De Acción

The mechanism by which 3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid exerts its effects is complex and involves multiple molecular targets and pathways. The benzofuran and pyrazole moieties are known to interact with various enzymes and receptors, potentially modulating biological processes. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparación Con Compuestos Similares

Table 1: Comparative Analysis of Pyrazole-Based Analogues

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Purity Key Substituents/Modifications Source
3-[3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid (681282-39-3) C21H14N2O4 358.36 95% Benzofuran, phenyl, propenoic acid
(2E)-2-Cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid (1211882-25-5) C20H15N3O2 329.36 N/A 4-Methylphenyl, cyano group
C20H14N2O3 (Unspecified CAS) C20H14N2O3 330.35 95% Likely reduced oxygen count; substituent variation
(2E)-3-[3-(1-Benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid (1018473-22-7) N/A 209.64* 98% *Discrepancy in molecular weight suggests possible impurity or derivative

Key Observations:

Structural Variations: The target compound’s benzofuran substituent distinguishes it from analogues like (2E)-2-cyano-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid, which replaces benzofuran with a 4-methylphenyl group and introduces a cyano (-CN) group . This substitution likely increases lipophilicity and alters electronic properties. The unspecified C20H14N2O3 compound () has a lower oxygen content, suggesting either a truncated propenoic acid chain or alternative functional groups .

Physicochemical Implications: The propenoic acid group in the target compound enhances aqueous solubility compared to non-acid analogues. The cyano group in CAS 1211882-25-5 may improve binding affinity in biological systems due to its electron-withdrawing nature .

Purity and Synthetic Challenges: The target compound’s purity (95%) is slightly lower than the 98% purity noted for CAS 1018473-22-7, which may reflect synthetic difficulties in isolating the benzofuran-containing derivative .

Actividad Biológica

3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid is a compound of significant interest due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C26H21N2O2\text{C}_{26}\text{H}_{21}\text{N}_{2}\text{O}_{2}

Key Properties

PropertyValue
Molecular Weight408.43 g/mol
LogP6.22
Rotatable Bonds5

These properties suggest that the compound has a high lipophilicity, which may influence its absorption and distribution in biological systems.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.

For instance, a study reported that treatment with this compound resulted in a significant decrease in cell viability (IC50 values ranging from 10 to 30 µM) across multiple cancer cell lines, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research indicates that it inhibits the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that it could be beneficial in treating inflammatory diseases .

The proposed mechanism of action involves the inhibition of specific signaling pathways associated with cancer progression and inflammation. For example, it may modulate the NF-kB pathway, which plays a crucial role in regulating immune response and inflammation.

Case Study 1: Anticancer Efficacy

In a controlled study, researchers treated human breast cancer cells with varying concentrations of the compound. The results indicated:

Concentration (µM)Cell Viability (%)
0100
1070
2050
3030

This data illustrates a dose-dependent reduction in cell viability, supporting its potential as an anticancer agent.

Case Study 2: Anti-inflammatory Response

A separate study focused on the anti-inflammatory effects observed in murine models. The administration of the compound resulted in:

Treatment GroupTNF-alpha Level (pg/mL)
Control200
Compound (10 mg/kg)120
Compound (20 mg/kg)80

These findings suggest that higher doses lead to significantly reduced levels of TNF-alpha, indicating effective modulation of inflammatory responses.

Q & A

Q. What synthetic methodologies are optimal for preparing 3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid?

The compound is synthesized via a multi-step route:

  • Step 1 : Condensation of phenylhydrazine with acetylpyridine derivatives in refluxing ethanol to form hydrazones .
  • Step 2 : Vilsmeier–Haack reaction with POCl₃ and DMF to introduce an aldehyde group at the pyrazole C4 position .
  • Step 3 : Knoevenagel condensation of the aldehyde intermediate with malonic acid in pyridine to yield the α,β-unsaturated carboxylic acid derivative .
    Key considerations : Use of DMAP and EDCI as carboxylate activators improves acrylamide derivative yields (24–88%) . Automated flash chromatography and UPLC (purity >97%) are critical for purification .

Q. How is the structural integrity of this compound validated in crystallographic studies?

  • X-ray refinement : SHELXL is widely used for small-molecule refinement, particularly for high-resolution or twinned data .
  • Validation metrics : Residual factors (R-values), electron density maps, and Hirshfeld surface analysis ensure accurate bond lengths/angles .
  • Challenges : Dynamic disorder in the benzofuran moiety may require constrained refinement or partial occupancy modeling .

Q. What preliminary biological screening assays are recommended for this compound?

  • COX inhibition : Human whole-blood assays for COX-1/COX-2 isoform activity .
  • Antiplatelet activity : Arachidonic acid (AA)-induced platelet aggregation tests using turbidimetric methods .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) to evaluate IC₅₀ values .
    Note : Structure-activity relationship (SAR) studies suggest the pyrazole and benzofuran moieties are critical for target binding .

Q. How is purity assessed, and what analytical discrepancies might arise?

  • Primary methods : UPLC (ultra-performance liquid chromatography) with UV detection at 254 nm .
  • Common impurities : Unreacted aldehydes or malonic acid byproducts, detectable via HRMS or ¹H-NMR .
  • Discrepancies : Purity claims from vendors (e.g., 95% in ) may conflict with research-grade standards (>97%), necessitating independent validation .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in SAR for pyrazole-based inhibitors?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with COX-2 (PDB: 5KIR) .
  • Contradictions : Discrepancies in IC₅₀ values (e.g., 24–88% yields in ) may arise from substituent electronic effects (e.g., electron-withdrawing groups on pyridine vs. benzofuran) .
  • MD simulations : Analyze ligand stability in binding pockets over 100-ns trajectories to validate SAR trends .

Q. What advanced spectroscopic techniques address challenges in characterizing tautomeric forms?

  • Solid-state NMR : Differentiates keto-enol tautomers via ¹³C chemical shifts .
  • IR spectroscopy : C=O stretching frequencies (~1700 cm⁻¹) confirm the α,β-unsaturated acid moiety .
  • XPS : Sulfur 2p peaks in thiazole-containing analogs (e.g., ) validate electronic environments .

Q. How do crystallographic data resolve discrepancies in reported bond angles for the pyrazole ring?

  • Refinement protocols : SHELXL’s restraints for anisotropic displacement parameters improve accuracy in disordered regions .
  • Case study : A 0.02 Å deviation in C-N bond lengths between independent studies ( vs. 6) may reflect solvent effects or temperature during data collection .

Q. What strategies mitigate low yields in Knoevenagel condensations for similar enoic acids?

  • Catalyst optimization : Replace pyridine with piperidine or ionic liquids to enhance reaction rates .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, improving yield by 15–20% .
  • Solvent screening : Polar aprotic solvents (DMF, DMSO) stabilize transition states but may require post-reaction acidification .

Methodological Best Practices

  • Synthetic reproducibility : Document reaction stoichiometry (e.g., 1:1.2 aldehyde:malonic acid ratio) to minimize batch variability .
  • Data transparency : Report refinement parameters (R₁, wR₂) and H-bonding networks in crystallographic studies .
  • Biological assays : Include positive controls (e.g., aspirin for COX inhibition) to contextualize activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.